molecular formula C6H6O3 B170011 3-Oxocyclopent-1-enecarboxylic acid CAS No. 196496-02-3

3-Oxocyclopent-1-enecarboxylic acid

Cat. No.: B170011
CAS No.: 196496-02-3
M. Wt: 126.11 g/mol
InChI Key: OVRALHWIAFCVSV-UHFFFAOYSA-N
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Description

3-Oxocyclopent-1-enecarboxylic acid is an organic compound with the molecular formula C6H6O3. It is characterized by a cyclopentene ring with a carboxylic acid and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxocyclopent-1-enecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentene derivatives. For instance, cyclopent-2-en-1-one can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclopentene derivatives. The process typically employs metal catalysts and specific reaction conditions to ensure high yield and purity. The reaction is conducted in a controlled environment to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclopent-1-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: Hydroxycyclopentene derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

3-Oxocyclopent-1-enecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxocyclopent-1-enecarboxylic acid involves its interaction with specific molecular targets. The compound’s ketone and carboxylic acid groups enable it to participate in various biochemical pathways. For instance, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity underlies its potential biological and chemical activities .

Comparison with Similar Compounds

    Cyclopent-2-en-1-one: Shares the cyclopentene ring but lacks the carboxylic acid group.

    Cyclopentanone: Contains a cyclopentane ring with a ketone group but lacks the double bond and carboxylic acid group.

    2-Cyclopenten-1-one: Similar structure but lacks the carboxylic acid group.

Uniqueness: 3-Oxocyclopent-1-enecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclopentene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-oxocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRALHWIAFCVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910708
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108384-36-7
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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